4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate
Description
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-2-15(23)19-17-20-21-18(28-17)27-10-12-8-13(22)14(9-25-12)26-16(24)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUUAZHJRYGSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate is a complex organic compound that features a unique combination of a pyran ring fused with a thiadiazole moiety and various functional groups. Its molecular formula is , with a molecular weight of approximately 417.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.
Structural Features and Synthesis
The structural components of this compound contribute significantly to its biological activity:
| Component | Structural Feature | Biological Activity |
|---|---|---|
| Thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |
| Pyran | Basic pyran structure | Antifungal activity |
| Benzoate | Ester functionality | Diverse biological effects |
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The presence of the thiadiazole and pyran rings is crucial for enhancing the compound's interaction with biological targets, which may lead to improved pharmacological profiles.
Antimicrobial Activity
Preliminary studies indicate that derivatives of thiadiazole, such as those present in this compound, exhibit significant antimicrobial properties. For instance, compounds similar to this have shown effectiveness against various pathogens, including Staphylococcus aureus and fungal strains like Candida albicans .
Antifungal Properties
The pyran ring structure contributes to the antifungal activity of this compound. Research has demonstrated that similar pyran-based compounds possess the ability to inhibit fungal growth effectively. The specific interactions at the molecular level are still under investigation but are believed to involve disruption of fungal cell wall synthesis .
Anti-inflammatory and Antitumor Effects
Research indicates potential anti-inflammatory and antitumor activities associated with this compound. The incorporation of the thiadiazole moiety has been linked to enhanced cytotoxic effects against cancer cell lines. For example, studies have shown that compounds containing thiadiazole derivatives can inhibit tumor cell proliferation effectively .
Case Studies
- Antimicrobial Evaluation : A study evaluated the in-vitro antimicrobial activity of various derivatives against Candida species. The results indicated that certain derivatives exhibited superior efficacy compared to standard antifungal agents like fluconazole .
- Cytotoxic Activity : In another study focusing on cytotoxicity, compounds similar to this compound were tested against HeLa cells. The findings suggested that modifications in the structure significantly influenced cytotoxic efficacy .
Scientific Research Applications
The biological activities of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate are primarily attributed to its structural components. Key areas of investigation include:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections.
- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes, which is crucial for developing therapies targeting diseases like cancer and inflammation.
- Modulation of Nitric Oxide Synthase : Research shows that compounds with structural motifs similar to this one can modulate nitric oxide synthase activity, impacting various physiological processes.
Applications in Medicinal Chemistry
The compound's potential applications in medicinal chemistry include:
| Application | Description |
|---|---|
| Antimicrobial Agent | Inhibits growth of bacteria and fungi. |
| Anti-inflammatory Drug | Potential to reduce inflammation by inhibiting specific enzymes. |
| Anticancer Activity | May interfere with cancer cell proliferation through enzyme inhibition. |
| Drug Development | Serves as a lead compound for synthesizing derivatives with improved efficacy. |
Agricultural Applications
In agriculture, the compound's biological properties suggest potential as a pesticide or herbicide due to its ability to interact with biological systems:
- Pesticidal Activity : The structural features may confer activity against pests.
- Fungicidal Properties : Similar compounds have shown effectiveness against fungal pathogens.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound and its derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antimicrobial activity against various pathogens, indicating their potential use in pharmaceuticals.
- Enzyme Interaction Studies : Research indicated that modifications on the thiadiazole and pyran rings could enhance binding affinity to target enzymes, optimizing therapeutic applications.
- Nitric Oxide Modulation : Investigations into nitric oxide synthase inhibition revealed promising results for cardiovascular disease treatment.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate ) and derivatives with modified thioether or benzoate groups (Table 1). Key differences include:
- This modification may alter receptor binding kinetics or selectivity .
- Benzoate Substituent : Unlike ML221’s electron-withdrawing 4-nitrobenzoate group, the unsubstituted benzoate in the target compound lacks strong electronic effects, which may reduce APJ binding affinity. Studies on ML221 analogs showed that nitro, bromo, and trifluoromethyl substituents enhance activity, while unsubstituted or polar groups (e.g., hydroxyl) diminish potency .
Table 1: Structural and Functional Comparison of Key Analogues
| Compound Name | Thioether Group | Benzoate Substituent | APJ IC50 (μM) | Selectivity (vs. AT1) | Solubility (pH 7.4) | Metabolic Stability |
|---|---|---|---|---|---|---|
| ML221 (4-nitrobenzoate) | Pyrimidin-2-ylthio | 4-Nitro | 0.70 (cAMP) | >37-fold | 14 μM | Poor (rapid hepatic) |
| Target Compound | 5-Propionamido-1,3,4-thiadiazol-2-ylthio | Unsubstituted | N/A | N/A | Unknown | Unknown |
| ML221 Analog (4-bromobenzoate) | Pyrimidin-2-ylthio | 4-Bromo | ~1.2 | >20-fold | Low | Moderate |
| ML221 Analog (4-trifluoromethylbenzoate) | Pyrimidin-2-ylthio | 4-CF3 | ~2.5 | >15-fold | Low | Moderate |
Pharmacological and Physicochemical Properties
- APJ Antagonism : ML221 inhibits APJ with IC50 values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin recruitment) , demonstrating dual functional antagonism . The target compound’s APJ activity remains uncharacterized, but its thiadiazole-propionamido group could introduce steric or electronic effects that modulate receptor interaction.
- Selectivity : ML221 shows >37-fold selectivity over the AT1 receptor and minimal off-target activity at 29 GPCRs (except κ-opioid and benzodiazepine receptors) . The thiadiazole moiety in the target compound may alter selectivity due to its distinct heterocyclic profile.
- Solubility and Stability : ML221 has poor aqueous solubility (14 μM at pH 7.4) and rapid hepatic metabolism, limiting its utility in vivo . The propionamido group in the target compound may improve solubility via hydrogen bonding but could also increase metabolic liability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
